

Technical Guide: 4-Methoxy-3,5-dimethylaniline Hydrochloride

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCl

Cat. No.: B1357400

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines a representative synthetic protocol, and presents logical and procedural workflows through structured diagrams.

Physicochemical and Structural Data

4-Methoxy-3,5-dimethylaniline hydrochloride is the salt form of the organic base 4-methoxy-3,5-dimethylaniline. The hydrochloride form often enhances stability and solubility in aqueous media, making it suitable for various applications in chemical synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt.

Property	4-Methoxy-3,5-dimethylaniline HCl	4-Methoxy-3,5-dimethylaniline (Free Base)
Molecular Weight	187.67 g/mol	151.21 g/mol [1][2]
Molecular Formula	C9H14ClNO[3]	C9H13NO[1][2]
CAS Number	158400-44-3	39785-37-0[1][2]
IUPAC Name	4-methoxy-3,5-dimethylaniline hydrochloride	4-methoxy-3,5-dimethylaniline[2]
Melting Point	No data available	62-65 °C[1]
Boiling Point	No data available	251.8 °C at 760 mmHg[1]
Density	No data available	1.019 g/cm³[1]
InChI Key	ZIFOMDOKIQPLAL-UHFFFAOYSA-N	HUPGZEYAAFYLSC-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-3,5-dimethylaniline HCl** is not readily available in the searched literature, a representative synthesis can be proposed based on established organic chemistry principles. A common route involves the nitration of a substituted anisole, followed by reduction of the nitro group to an amine, and subsequent salt formation.

Representative Synthetic Pathway

A plausible synthetic route starts from 3,5-dimethylanisole. The key steps are:

- Nitration: Introduction of a nitro group onto the aromatic ring at the para-position relative to the methoxy group.
- Reduction: Conversion of the nitro group to an amino group.
- Salt Formation: Reaction of the resulting aniline with hydrochloric acid to form the hydrochloride salt.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 4-Methoxy-3,5-dimethylaniline hydrochloride.

Materials:

- 3,5-Dimethylanisole
- Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)
- Reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation)
- Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether)
- Organic solvents (e.g., dichloromethane, ethanol, diethyl ether)
- Sodium bicarbonate or sodium hydroxide solution
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Step 1: Nitration of 3,5-Dimethylanisole

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethylanisole to a pre-cooled nitrating mixture.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).
- Pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
- Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-3,5-dimethylanisole.

Step 2: Reduction of 4-Nitro-3,5-dimethylanisole

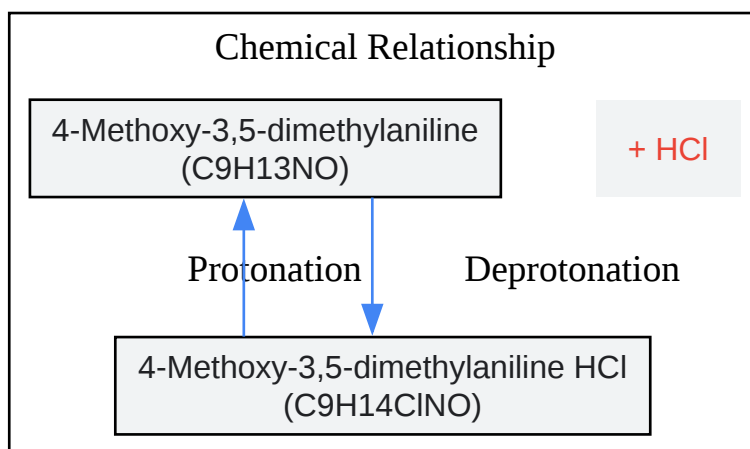
- Dissolve the crude nitro compound from the previous step in a suitable solvent such as ethanol.
- Add a reducing agent. If using tin(II) chloride, it is typically dissolved in concentrated hydrochloric acid and added to the nitro compound solution.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
- Extract the product, 4-methoxy-3,5-dimethylaniline, with an organic solvent.
- Combine the organic extracts, wash with water, dry over a drying agent, and remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the crude 4-methoxy-3,5-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether.
- Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.
- The hydrochloride salt should precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Methoxy-3,5-dimethylaniline hydrochloride.

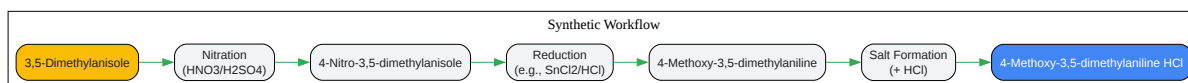
Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationship between the free base and its salt, as well as the experimental workflow for its synthesis.



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Caption: Relationship between the free base and its hydrochloride salt.



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Caption: Representative workflow for the synthesis of **4-Methoxy-3,5-dimethylaniline HCl**.

Applications in Research and Development

4-Methoxy-3,5-dimethylaniline and its derivatives are valuable intermediates in organic synthesis. For instance, related structures are precursors in the synthesis of pharmaceuticals. Notably, 4-methoxy-2-nitroaniline, a structurally similar compound, is a key intermediate in the production of omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.^[4] The functional groups on 4-Methoxy-3,5-dimethylaniline—the amine and the electron-rich aromatic ring—allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science.

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